アスコルビルリン酸マグネシウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Magnesium ascorbyl phosphate is a stable, water-soluble derivative of vitamin C. It is widely used in skincare products due to its antioxidant properties, ability to stimulate collagen production, and its role in reducing hyperpigmentation and maintaining skin hydration . Unlike other forms of vitamin C, magnesium ascorbyl phosphate is less likely to oxidize and degrade when exposed to air, light, and heat, making it a more stable and effective ingredient in various formulations .

科学的研究の応用

Magnesium ascorbyl phosphate has a wide range of scientific research applications:

作用機序

Target of Action

Magnesium Ascorbyl Phosphate (MAP) primarily targets calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα) . This kinase plays a crucial role in the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) .

Mode of Action

MAP directly binds to and activates CaMKIIα . This binding and activation lead to a concomitant activation in the phosphorylation of ERK1/2 (extracellular regulated kinase 1/2) and CREB (cAMP‐response element binding protein), as well as an elevation of C‐FOS expression .

Biochemical Pathways

The activation of CaMKIIα by MAP triggers the CaMKII/ERK1/2/CREB/C‐FOS signaling pathway . This pathway promotes osteogenic differentiation and proliferation of SSPCs, thereby enhancing bone formation .

Pharmacokinetics

It’s also known that MAP supplementation by gavage could alleviate bone loss and accelerate bone defect healing .

Result of Action

The activation of the CaMKII/ERK1/2/CREB/C‐FOS signaling pathway by MAP leads to the promotion of osteoblastogenesis and bone formation . This results in the alleviation of bone loss and acceleration of bone defect healing . Additionally, MAP has been shown to increase collagen synthesis, stabilize collagen fibers, and decrease their destruction .

Action Environment

MAP is a stable derivative of Vitamin C and is known to be effective in various environments . It’s particularly potent as an antioxidant for the skin, protecting against photoaging, UV-induced immunosuppression, or cancer formation . Its stability and hydrophilic nature make it a suitable compound for various applications, including those in challenging environments .

生化学分析

Biochemical Properties

Magnesium Ascorbyl Phosphate plays a pivotal role in metabolomics and biochemical research . Acting as an antioxidant, it effectively scavenges free radicals, offering protection against oxidative damage . Its anti-inflammatory properties contribute to the reduction of inflammation, and studies have indicated its ability to stimulate collagen production .

Cellular Effects

Magnesium Ascorbyl Phosphate has been found to promote the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) in vitro . It also has the potential to alleviate bone loss and accelerate bone defect healing through promoting bone formation .

Molecular Mechanism

The molecular mechanism of Magnesium Ascorbyl Phosphate involves the activation of calcium/calmodulin‐dependent serine/threonine kinase IIα (CaMKIIα). This enzyme is directly bound and activated by Magnesium Ascorbyl Phosphate, leading to the upregulation of CaMKII/ERK1/2/CREB/C‐FOS signaling, promoting osteogenic differentiation and proliferation of SSPCs .

Temporal Effects in Laboratory Settings

In laboratory settings, Magnesium Ascorbyl Phosphate has been shown to promote the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) over time . Moreover, it has been found that Magnesium Ascorbyl Phosphate supplementation could alleviate bone loss and accelerate bone defect healing through promoting bone formation .

Metabolic Pathways

Magnesium Ascorbyl Phosphate, like all the different forms of vitamin C, is converted in the body to L-ascorbic acid . L-ascorbic acid or vitamin C is the form that the body is able to utilize .

Transport and Distribution

It is known that Magnesium Ascorbyl Phosphate is a stable and less irritating form of vitamin C which may help to improve the appearance of hyperpigmentation, minimize the signs of aging, and support collagen production .

Subcellular Localization

It is known that Magnesium Ascorbyl Phosphate is a stable and less irritating form of vitamin C which may help to improve the appearance of hyperpigmentation, minimize the signs of aging, and support collagen production .

準備方法

Magnesium ascorbyl phosphate can be synthesized through a chemical reaction involving the esterification of ascorbic acid with phosphoric acid, followed by the addition of magnesium salts . The preparation method involves several steps:

- Adding vitamin C, anhydrous calcium chloride, and deionized water into a reaction kettle .

- Adding sodium hydroxide aqueous liquor and sodium trimetaphosphate to obtain vitamin C calcium ascorbyl phosphate .

- Washing the vitamin C ester calcium with water and regulating the pH value with sulfuric acid to obtain vitamin C phosphate .

- Adding the filtrate into a reaction kettle, passing through alkalescent anion exchange resin, eluting with hydrochloric acid, and regulating pH with magnesium oxide to obtain magnesium ascorbyl phosphate .

- Passing the magnesium ascorbyl phosphate through an active carbon filter, adding 95% alcohol in the filtrate, and spraying and drying to obtain the finished product .

Filtering the vitamin C phosphate using a roll-type nanofiltration membrane filter: .

化学反応の分析

Magnesium ascorbyl phosphate undergoes various chemical reactions, including:

Reduction: It can reduce oxidative stress by donating electrons to neutralize free radicals.

Substitution: The esterification process involves the substitution of hydrogen atoms in ascorbic acid with phosphate groups.

Common reagents and conditions used in these reactions include phosphoric acid, magnesium salts, and various solvents. The major products formed from these reactions are magnesium ascorbyl phosphate and its derivatives .

類似化合物との比較

Magnesium ascorbyl phosphate is compared with other vitamin C derivatives such as:

L-ascorbic acid: The most well-researched and effective form of vitamin C but is unstable and difficult to formulate.

Sodium ascorbyl phosphate: More stable than magnesium ascorbyl phosphate and L-ascorbic acid, and converts into ascorbic acid when applied to the skin.

Ascorbyl-6-palmitate: A fat-soluble derivative that is less popular due to its lack of stability and effectiveness compared to L-ascorbic acid.

Magnesium ascorbyl phosphate is unique due to its stability, water solubility, and effectiveness in brightening the skin and reducing wrinkles .

特性

CAS番号 |

114040-31-2 |

|---|---|

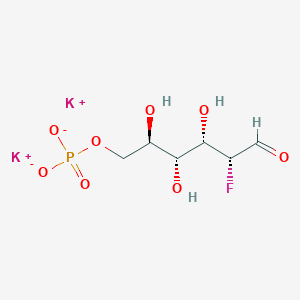

分子式 |

C6H7MgO9P |

分子量 |

278.39 g/mol |

IUPAC名 |

magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] hydrogen phosphate |

InChI |

InChI=1S/C6H9O9P.Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,4+;/m0./s1 |

InChIキー |

ACFGRWJEQJVZTM-LEJBHHMKSA-L |

SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |

異性体SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)[O-])[O-])O)O.[Mg+2] |

正規SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)(O)[O-])[O-])O)O.[Mg+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)